

Application Notes and Protocols for Electron Microprobe Analysis of Lazurite

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Compound of Interest

Compound Name: Lazurite

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These application notes provide a detailed protocol for the quantitative chemical analysis of **lazurite**, a complex tectosilicate mineral, using an electron probe microanalyzer (EPPA). **Lazurite**'s variable composition, which includes volatile elements such as sulfur and chlorine, necessitates a carefully controlled analytical approach to obtain accurate and reproducible data.

Introduction

Lazurite is a member of the sodalite group of minerals with a complex and variable chemical formula, generally expressed as $(\text{Na,Ca})_8[(\text{S,Cl,SO}_4,\text{OH})_2(\text{Al}_6\text{Si}_6\text{O}_{24})]$.^{[1][2]} It is the primary blue component of the semi-precious stone lapis lazuli. The vibrant blue color is primarily attributed to the presence of trisulfur radical anions (S_3^-).^[3] Accurate determination of the chemical composition of **lazurite** is crucial for understanding its crystal chemistry, petrogenesis, and for provenancing studies of lapis lazuli in archeological and art historical contexts. Electron microprobe analysis (EMPA) is a powerful technique for obtaining quantitative chemical data from micron-sized volumes of solid materials and is therefore ideally suited for the analysis of **lazurite**, which often occurs as small grains intergrown with other minerals.

Experimental Protocols

This section outlines the detailed methodology for the electron microprobe analysis of **lazurite**, from sample preparation to data acquisition and processing.

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality EMPA data. The goal is to produce a flat, highly polished, and clean surface that is electrically conductive.^[4]

- **Mounting:** **Lazurite**-containing rock fragments or individual mineral grains should be mounted in an epoxy resin block (typically 25 mm or 30 mm in diameter). Ensure the sample is properly impregnated with the resin to fill any pores or fractures, which is crucial for achieving a good polish and maintaining vacuum stability in the microprobe.
- **Grinding and Polishing:** The mounted sample is then ground using a series of progressively finer abrasive papers to create a flat surface. This is followed by polishing with diamond suspensions of decreasing particle size (e.g., 9 μm , 3 μm , and 1 μm) on a polishing cloth to achieve a mirror-like finish. A final polish with a colloidal silica suspension (e.g., 0.05 μm) can be used to remove any remaining fine scratches.
- **Cleaning:** After polishing, the sample must be thoroughly cleaned to remove any polishing residue and contaminants. This is typically done by ultrasonic cleaning in a series of solvents such as deionized water, ethanol, and finally a gentle solvent like isopropanol.
- **Carbon Coating:** As **lazurite** is a silicate mineral and thus a poor electrical conductor, a thin layer of conductive carbon (typically 20-30 nm) must be deposited onto the polished surface.^[4] This is done using a carbon coater under high vacuum. The carbon coat prevents the buildup of electrical charge on the sample surface during electron bombardment, which would otherwise deflect the electron beam and lead to inaccurate results.

2.2. Electron Microprobe Analysis (EMPA) - Instrumental Parameters

The following instrumental parameters are recommended for the quantitative analysis of **lazurite**. These may need to be optimized depending on the specific instrument and the nature of the samples.

- **Instrument:** A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer.
- **Accelerating Voltage:** 15 kV. A lower voltage can be used to minimize potential damage to the sample and reduce the excitation volume, but 15 kV provides sufficient overvoltage for

the excitation of all elements of interest in **lazurite**.

- Beam Current: 10 nA. A relatively low beam current is recommended to minimize the migration of mobile elements like sodium (Na) and to prevent the volatilization of sulfur (S) and chlorine (Cl).^[5]
- Beam Diameter: A defocused beam of 5-10 μm is recommended. A focused beam can cause localized heating and damage to the sample, leading to the loss of volatile elements.^[5]
- Counting Times:
 - Peak: 20-40 seconds for major elements (Na, Al, Si, Ca, K).
 - Peak: 60-120 seconds for minor and volatile elements (S, Cl). Longer counting times improve the counting statistics and lower the detection limits for these elements.
 - Background: Half of the peak counting time on both sides of the peak.
- Spectrometer Crystals: The choice of diffracting crystals should be optimized for the specific X-ray lines being measured. A typical configuration is:
 - Na ($K\alpha$): TAP (Thallium Acid Phthalate)
 - Al ($K\alpha$): TAP
 - Si ($K\alpha$): TAP or PET (Pentaerythritol)
 - S ($K\alpha$): PET
 - Cl ($K\alpha$): PET
 - K ($K\alpha$): PET
 - Ca ($K\alpha$): PET or LIF (Lithium Fluoride)

2.3. Standardization and Data Processing

- Standards: A suite of well-characterized natural and synthetic standards should be used for calibration.

- Na: Albite ($\text{NaAlSi}_3\text{O}_8$) or Jadeite ($\text{NaAlSi}_2\text{O}_6$)
- Al: Albite or Almandine Garnet
- Si: Albite or Diopside ($\text{CaMgSi}_2\text{O}_6$)
- S: Pyrite (FeS_2)[6] or a synthetic sulfide standard.
- Cl: Tugtupite ($\text{Na}_4\text{AlBeSi}_4\text{O}_{12}\text{Cl}$) or a synthetic Cl-bearing silicate glass.
- K: Orthoclase (KAlSi_3O_8)
- Ca: Diopside or Wollastonite (CaSiO_3)
- Data Correction: Raw X-ray intensities must be corrected for matrix effects (atomic number, absorption, and fluorescence) to yield accurate quantitative data. The ZAF correction procedure is the most commonly used method.[7][8][9] It is crucial that the software used for the ZAF correction can handle the complex composition of **lazurite**, including the presence of unanalyzed oxygen and the different valence states of sulfur.

Data Presentation

The chemical composition of **lazurite** can vary significantly depending on its geological origin. The following tables summarize representative quantitative data obtained by EMPA from different localities.

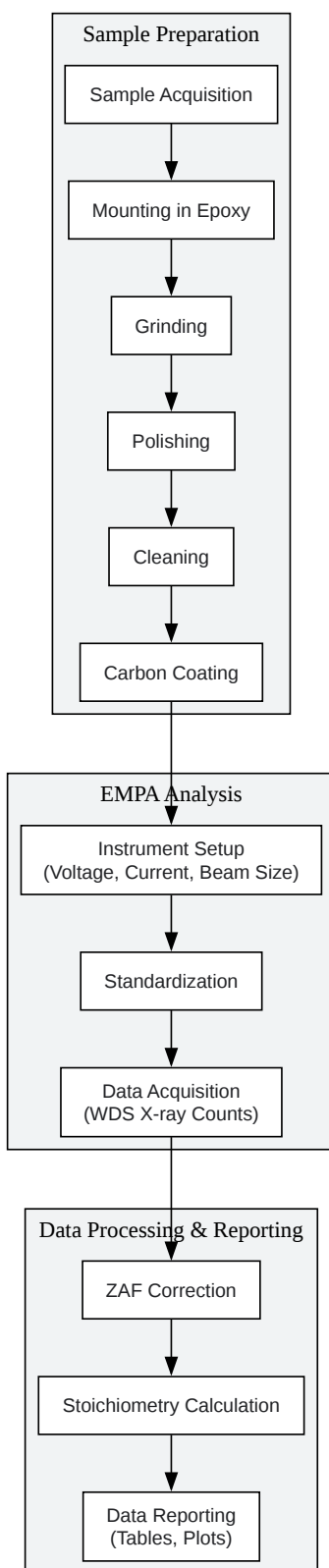
Table 1: Representative Chemical Composition of **Lazurite** (in weight percent, wt%)

Oxide/Element	Sar-e-Sang, Afghanistan[3]	Malo-Bystrinskoe, Russia[3]	Baffin Island, Canada
Na ₂ O	15.0 - 18.5	16.5 - 19.0	14.0 - 17.5
CaO	4.0 - 8.0	1.0 - 5.0	6.0 - 10.0
Al ₂ O ₃	27.0 - 30.0	28.0 - 31.0	26.0 - 29.0
SiO ₂	31.0 - 34.0	30.0 - 33.0	32.0 - 35.0
SO ₃	5.0 - 10.0	8.0 - 12.0	4.0 - 8.0
S	1.0 - 3.0	0.5 - 2.0	1.5 - 3.5
Cl	0.2 - 1.0	0.1 - 0.5	0.3 - 1.2
K ₂ O	< 0.5	< 0.8	< 0.6
Total	~93 - 98	~94 - 99	~92 - 97

Note: Totals are often less than 100% due to the presence of unanalyzed elements like oxygen associated with different sulfur species and potential water content.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the electron microprobe analysis of a **lazurite** sample.



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Caption: Workflow for Electron Microprobe Analysis of **Lazurite**.

Concluding Remarks

The protocol described in these application notes provides a robust framework for the accurate quantitative analysis of **lazurite** by electron microprobe. Adherence to the detailed sample preparation and analytical procedures is essential for obtaining high-quality data, particularly given the complex and volatile-bearing nature of this mineral. The provided data tables and workflow diagram serve as valuable resources for researchers in various scientific disciplines.

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